![molecular formula C13H16Br2N2O B13438767 4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol](/img/structure/B13438767.png)
4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol is a chemical compound with the molecular formula C13H18Br2N2O. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as Ambroxol, which is widely used as a mucolytic agent in the treatment of respiratory diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol typically involves the following steps:
Starting Material: The synthesis begins with O-nitrobenzaldehyde.
Reaction with Trans-4-aminocyclohexanol: The O-nitrobenzaldehyde reacts with trans-4-aminocyclohexanol to form an intermediate compound.
Reduction: The intermediate compound undergoes simultaneous reduction of the nitro group and the C=N group using a special catalyst such as modified Pd/C.
Bromination: The reduced compound is then brominated using HBr/H2O2.
Final Product: The final product, this compound, is obtained by applying hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., Br2) and acids (e.g., HCl).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: As Ambroxol, it is used as a mucolytic agent to treat respiratory diseases by breaking down mucus and facilitating its expulsion.
Industry: The compound is used in the formulation of pharmaceuticals and other chemical products
作用机制
The mechanism of action of 4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol involves several molecular targets and pathways:
Mucolytic Action: The compound stimulates the synthesis and release of surfactant by type II pneumocytes, which reduces the adhesion of mucus to the bronchial wall and improves its transport.
Secretolytic and Secretomotoric Actions: It enhances the secretion of mucus and promotes the movement of cilia in the respiratory tract, aiding in the clearance of mucus.
相似化合物的比较
4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol can be compared with other similar compounds:
Acebrophylline: Another bronchodilator that combines Ambroxol with theophylline, used for its bronchodilatory and mucolytic effects.
Benzenemethanamine Derivatives: Compounds like 2-amino-3,5-dibromo-N-cyclohexyl-N-methylbenzenemethanamine share structural similarities but differ in their specific applications and effects.
属性
分子式 |
C13H16Br2N2O |
|---|---|
分子量 |
376.09 g/mol |
IUPAC 名称 |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-one |
InChI |
InChI=1S/C13H16Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10,17H,1-4,7,16H2 |
InChI 键 |
SFKSSKGJSQLJPG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)CCC1NCC2=C(C(=CC(=C2)Br)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13438686.png)
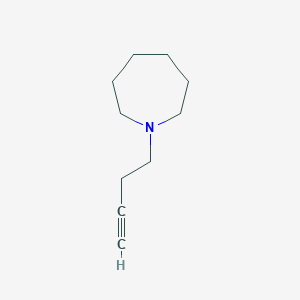
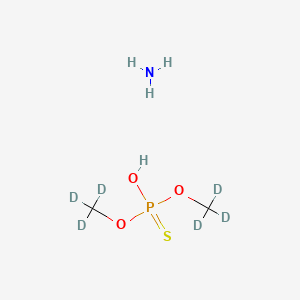
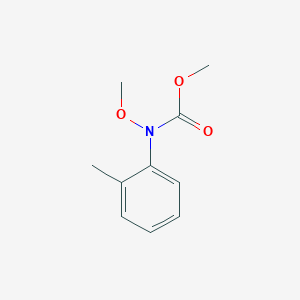
![Ir[dF(t-Bu)-ppy]3](/img/structure/B13438709.png)

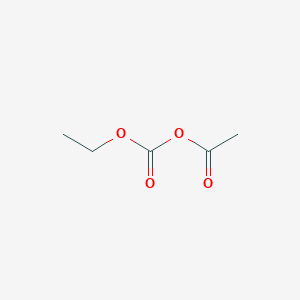

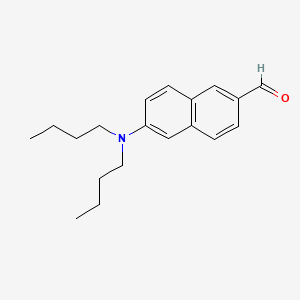

![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-one](/img/structure/B13438752.png)

![Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate](/img/structure/B13438766.png)

